5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol
CAS No.: 91759-68-1
Cat. No.: VC3830792
Molecular Formula: C15H13N3OS
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91759-68-1 |
|---|---|
| Molecular Formula | C15H13N3OS |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H13N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20) |
| Standard InChI Key | NUWCQEKKUKYOIE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. Key substituents include:
-
4-Methoxyphenyl group at position 5, contributing electron-donating effects via the methoxy (-OCH₃) moiety.
-
Phenyl group at position 4, enhancing aromatic stacking interactions.
-
Thiol (-SH) group at position 3, enabling redox activity and nucleophilic reactivity.
The molecular formula is C₁₅H₁₃N₃OS, with a molecular weight of 283.35 g/mol . X-ray crystallography confirms a planar triazole ring system, with dihedral angles of 15.2° between the phenyl and methoxyphenyl groups, optimizing π-π interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.39 g/cm³ | |
| Boiling Point | 309.4°C at 760 mmHg | |
| LogP (Partition Coefficient) | 1.769 | |
| Solubility | Insoluble in water; soluble in DMSO, ethanol |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves a multi-step sequence:
-
Acylation of Thiosemicarbazide: Reaction of thiosemicarbazide with 4-methoxybenzoyl chloride forms the intermediate 2-(4-methoxybenzoyl)hydrazine-1-carbothioamide .
-
Cyclization: Base-mediated intramolecular cyclization (e.g., NaOH in ethanol) yields the triazole-thiol core .
-
S-Alkylation: Electrophilic substitution at the thiol group using alkyl halides introduces diverse functional groups, enhancing bioactivity .
Example Protocol:
-
Step 1: 4-Methoxybenzoic acid undergoes Fischer esterification to form methyl 4-methoxybenzoate, followed by hydrazinolysis to yield 4-methoxybenzohydrazide .
-
Step 2: Condensation with phenyl isothiocyanate in methanol produces a thiosemicarbazide intermediate, which cyclizes under basic conditions to form the triazole-thiol .
-
Step 3: Alkylation with 1-iodobutane in dimethylformamide (DMF) using LiH as a base affords S-butyl derivatives .
Table 2: Optimization of Cyclization Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | Ethanol | 80 | 78 |
| KOH | 2-Propanol | 70 | 85 |
| LiH | DMF | 25 | 92 |
Biological Activities and Mechanisms
Cholinesterase Inhibition
The compound exhibits potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease:
-
IC₅₀ for AChE: 3.26 ± 0.35 μM (vs. eserine: 0.04 ± 0.01 μM) .
-
IC₅₀ for BChE: 8.52 ± 0.54 μM .
Molecular docking reveals interactions with AChE’s catalytic anionic site (CAS), where the methoxyphenyl group forms π-π bonds with Trp86, while the thiol group hydrogen-bonds with Glu202 .
Anticancer Activity
S-alkylated derivatives demonstrate antiproliferative effects against HCT-116 colorectal cancer cells:
-
VIg (Chlorinated derivative): 14.83% cell viability at 25 μM .
-
VIj: 3.09% viability at 50 μM, surpassing 5-fluorouracil (15.4%) .
Mechanistic studies suggest ROS generation and caspase-3 activation induce apoptosis .
Antimicrobial Properties
The thiol group enhances membrane permeability, yielding broad-spectrum activity:
-
Gram-positive bacteria: MIC = 12.5 μg/mL against Staphylococcus aureus .
-
Fungi: 80% inhibition of Candida albicans at 50 μM.
Applications in Medicinal Chemistry
Neurodegenerative Disease Therapeutics
Structural analogs are being optimized for blood-brain barrier (BBB) penetration. LogBB values (brain/blood partition coefficients) of 0.8–1.2 predict favorable CNS bioavailability .
Agricultural Fungicides
Derivatives with electron-withdrawing groups (e.g., -NO₂) show 95% inhibition of Fusarium oxysporum at 10 ppm, outperforming commercial fungicides like tebuconazole .
Computational and Experimental Correlations
DFT Studies
Density functional theory (DFT/B3LYP) calculations correlate with experimental data:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume